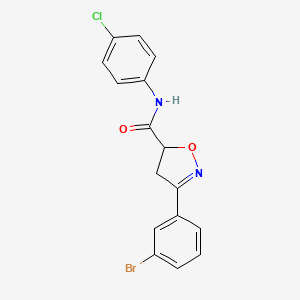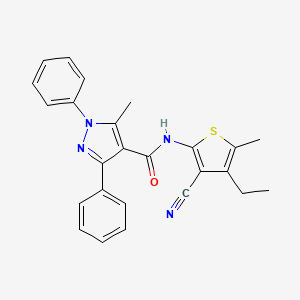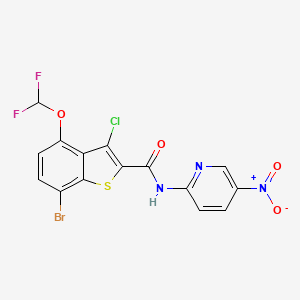![molecular formula C18H16N4O3 B10954668 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B10954668.png)
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2-methylbenzyl group and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
-
Substitution with 2-Methylbenzyl Group: : The 2-methylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3,5-dimethylpyrazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
-
Formation of the Nitrobenzamide Moiety: : The final step involves the coupling of the substituted pyrazole with 4-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzyl moiety, forming a carboxylic acid derivative.
-
Reduction: : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
-
Substitution: : The compound can participate in electrophilic aromatic substitution reactions, particularly at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide has several applications in scientific research:
-
Medicinal Chemistry: : It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
-
Biological Studies: : The compound can be used to study the effects of nitrobenzamide derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.
-
Materials Science: : It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
-
Chemical Research: : The compound serves as a useful intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and mechanisms.
Mécanisme D'action
The mechanism by which N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can induce cellular damage or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide: Similar structure but with a different substitution pattern on the pyrazole ring.
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-nitrobenzamide: Similar structure but with the nitro group in a different position on the benzamide moiety.
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a nitro group and a pyrazole ring provides a versatile scaffold for further functionalization and exploration in various research fields.
This compound’s distinct structure and properties make it a valuable subject of study in multiple scientific disciplines.
Propriétés
Formule moléculaire |
C18H16N4O3 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H16N4O3/c1-13-4-2-3-5-15(13)11-21-12-16(10-19-21)20-18(23)14-6-8-17(9-7-14)22(24)25/h2-10,12H,11H2,1H3,(H,20,23) |
Clé InChI |
VQSJLSANDJHWTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-[4-(Difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-difluorophenyl)ethanone](/img/structure/B10954586.png)
![4-[7-(4-Fluorophenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]piperidino (3-nitrophenyl) sulfone](/img/structure/B10954609.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10954611.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine](/img/structure/B10954613.png)
![3-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B10954615.png)

![(4-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B10954621.png)

![(4-nitro-1H-pyrazol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10954628.png)
![4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10954644.png)


![2,4-dichloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B10954654.png)
![Piperazine-1,4-diylbis[(2-ethoxyphenyl)methanone]](/img/structure/B10954664.png)
